(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
Formation of the 3,4-Dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the mesitylsulfonyl piperazine: This involves the sulfonylation of piperazine with mesitylene sulfonyl chloride.
Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the mesitylsulfonyl piperazine under specific conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1-piperazinyl]methanone
Uniqueness
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is unique due to the presence of both methoxy and mesitylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-12-16(2)21(17(3)13-15)30(26,27)24-10-8-23(9-11-24)22(25)18-6-7-19(28-4)20(14-18)29-5/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFPCCLQFVSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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